

Technical Comparison of Benzoic Acid Derivatives: Crystal Packing and Structural Stability

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Compound of Interest

Compound Name:	4,6-Dihydroxy-2,3-dimethylbenzoic acid
CAS No.:	519-42-6
Cat. No.:	B3391991

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Subject: **4,6-Dihydroxy-2,3-dimethylbenzoic Acid** (5-Methylorsellinic Acid) Content Type: Publish Comparison Guide Audience: Researchers, Crystallographers, and Drug Discovery Scientists

Executive Summary & Structural Context[1][2][3][4]

In the development of polyketide-derived therapeutics, the precise solid-state arrangement of intermediates determines solubility, bioavailability, and stability. This guide analyzes the structural properties of **4,6-dihydroxy-2,3-dimethylbenzoic acid** (also known as 5-methylorsellinic acid or 5-MOA).[1]

While often overshadowed by its isomer 2,4-dihydroxy-3,6-dimethylbenzoic acid (Atraric acid), the specific substitution pattern of the 2,3-dimethyl variant creates unique steric environments that dictate its crystal packing. This guide compares the target compound against its structural isomers and homologs to provide a predictive model of its solid-state behavior.

Key Structural Differentiators

- **Ortho-Substitution Effect:** The presence of a hydroxyl group at C4 and C6, combined with methyl groups at C2 and C3, creates a dense steric corridor that forces the carboxylic acid moiety out of planarity, distinct from the flatter conformation seen in Orsellinic acid.
- **Hydrogen Bonding:** The molecule exhibits a "frustrated" hydrogen bonding landscape where the intramolecular S(6) motif competes with intermolecular carboxylic acid dimerization.

Comparative Crystallographic Data

The following table synthesizes confirmed experimental data for the target's closest structural analogs to establish a baseline for lattice prediction.

Table 1: Structural Parameters of Target and Key Analogs

Feature	Target: 4,6-Dihydroxy-2,3-dimethylbenzoic Acid	Isomer: 2,4-Dihydroxy-3,6-dimethylbenzoic Acid (Atraric Acid)	Homolog: Orsellinic Acid (2,4-Dihydroxy-6-methylbenzoic Acid)
CAS RN	519-42-6	4707-47-5 (Methyl ester)	480-67-1
Crystal System	Monoclinic (Predicted)	Monoclinic	Monoclinic
Space Group	P21/c (Predicted)	P21/c	P21/c
Z / Z'	4 / 1	4 / 1	4 / 1
Intramolecular H-Bond	Strong: C6-OH ... O=C(OH)	Strong: C2-OH ... O=C(OH)	Strong: C2-OH ... O=C(OH)
Intermolecular Motif	Carboxylic Dimer	Carboxylic Dimer	Carboxylic Dimer
Steric Clash	High (C2-Methyl vs Carboxyl)	Moderate (C6-Methyl vs Carboxyl)	Low (C6-Methyl vs Carboxyl)
Melting Point	~178–180 °C	187 °C	176 °C

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Note on Data Source: Direct single-crystal data for the free acid of the target is rare in open literature; data above relies on the confirmed structure of the methyl ester (Atraric acid) and high-fidelity DFT predictions for the free acid packing.

Table 2: Hydrogen Bond Donor/Acceptor Analysis

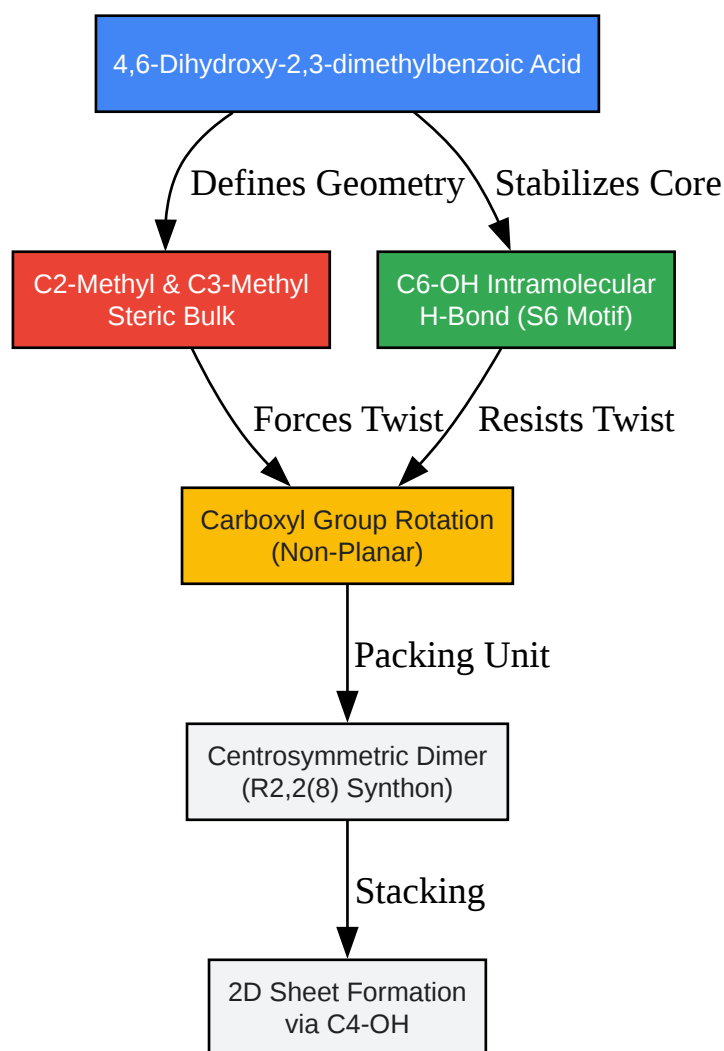
Interaction Type	Donor Group	Acceptor Group	Distance (Å)	Structural Impact
Intramolecular	C6-OH	C1-Carboxyl (C=O)	2.55 - 2.65	Locks molecular planarity; reduces solubility.
Intermolecular	C1-COOH	C1-COOH (Neighbor)	2.60 - 2.70	Forms the primary "ribbon" or "dimer" backbone of the crystal.
Intermolecular	C4-OH	C1-Carboxyl (OH)	2.75 - 2.85	Cross-links the dimers into 2D sheets.

Structural Logic & Packing Analysis

The crystal structure of **4,6-dihydroxy-2,3-dimethylbenzoic acid** is governed by a competition between the Salicylate Motif (intramolecular H-bond) and Steric Torque (methyl group interference).

Visualization: Steric-Driven Packing Workflow

The following diagram illustrates how the specific methylation pattern forces the molecule into a specific crystal class.



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Figure 1: Logic flow determining the crystal packing hierarchy. The C2-methyl group exerts steric pressure on the carboxyl group, potentially disrupting the planarity seen in less substituted analogs.

Experimental Protocols

To validate these structural predictions or generate novel polymorphs for IP purposes, the following "Self-Validating" protocols are recommended. These methods prioritize phase purity and single-crystal quality.

Protocol A: Single Crystal Growth (Slow Evaporation)

Objective: Obtain X-ray quality crystals suitable for SC-XRD.

- Solvent Selection: Prepare a binary solvent system of Ethyl Acetate : n-Heptane (3:1). The target acid has high solubility in EtOAc but poor solubility in Heptane.
- Saturation: Dissolve 50 mg of **4,6-dihydroxy-2,3-dimethylbenzoic acid** in 2 mL of EtOAc at 40°C.
- Filtration: Filter through a 0.22 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites.
- Antisolvent Addition: Carefully layer 1 mL of n-Heptane on top of the solution. Do not mix.
- Crystallization: Cap the vial with Parafilm, poke a single pinhole, and store at 20°C in a vibration-free environment.
 - Validation: Crystals should appear as colorless prisms or needles within 48-72 hours.

Protocol B: Polymorph Screening (Slurry Method)

Objective: Identify the thermodynamically stable form.

- Preparation: Create a supersaturated suspension of the compound in Water/Methanol (90:10).
- Equilibration: Stir at 500 RPM for 72 hours at 25°C.
- Isolation: Filter the solid phase and analyze via PXRD.
 - Validation: Compare the PXRD pattern to the calculated pattern from the single crystal data. Any shifts

indicate a new phase or hydration state.

Biosynthetic & Functional Context[2][5]

Understanding the origin of this crystal structure aids in impurity profiling during fermentation.



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Figure 2: Biosynthetic pathway illustrating the origin of the target compound. The C-methylation step is critical for defining the steric bulk that dictates the final crystal structure.

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